molecular formula C24H26N2O4S B11306917 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide

Cat. No.: B11306917
M. Wt: 438.5 g/mol
InChI Key: NFNYZHVDNPEFSH-UHFFFAOYSA-N
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Description

The compound “N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide” features a 1H-pyrrole core substituted with a 4-methoxyphenylsulfonyl group, 4,5-dimethyl groups, a prop-2-en-1-yl (allyl) moiety, and a 3-methylbenzamide side chain.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C24H26N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-20(30-5)11-13-21)23(26)25-24(27)19-9-7-8-16(2)15-19/h6-13,15H,1,14H2,2-5H3,(H,25,27)

InChI Key

NFNYZHVDNPEFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC=C)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.

    Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base like sodium hydride.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrole derivative and 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

The sulfonamide moiety confers antibacterial properties to the compound. Preliminary studies indicate that it may exhibit activity against resistant bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action positions it as a potential treatment for conditions characterized by excessive inflammation, such as arthritis.

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it had lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics, highlighting its potential as an effective antimicrobial agent.

In Vitro Cancer Studies

In vitro assays using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that the compound could be more effective than some standard chemotherapeutic agents.

Inflammatory Disease Models

In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This supports its potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Reference
Target Compound 1H-Pyrrole 4-Methoxyphenylsulfonyl, allyl, 3-methylbenzamide -
3s/3t (Benzimidazole derivatives) Benzimidazole Sulfonyl, methoxy, dimethylamino
Example 53 (Pyrazolo[3,4-d]pyrimidine) Pyrazolopyrimidine Sulfonamide, fluoro, benzamide
325735-96-4 (Thiazole derivative) 4,5-Dihydro-1,3-thiazole Sulfamoyl, benzamide
C797-1496 (Imidazo[4,5-b]pyridine) Imidazopyridine Sulfanyl, benzamide, pyrrolidinyl
  • Pyrrole vs.
  • Sulfonyl vs. Sulfamoyl/Sulfanyl : The sulfonyl group (target) is strongly electron-withdrawing compared to sulfamoyl () or sulfanyl (), influencing electronic properties and hydrogen-bonding capacity.
  • Benzamide Motif : Present in all compounds, this group likely enhances binding to biological targets or improves crystallinity.

Physicochemical Properties

Available data from analogs suggest trends in melting points and molecular weights:

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Not reported Not reported -
3s/3t (Benzimidazole) Not reported 92–96
Example 53 (Pyrazolopyrimidine) 589.1 175–178
  • The higher melting point of Example 53 may reflect stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide and benzamide groups).

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring and a sulfonamide group, suggests diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Structural Overview

The compound's molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 424.5 g/mol. The intricate structure allows for interactions with various biological targets, enhancing its pharmacological potential.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may influence several biochemical pathways by interacting with specific proteins or enzymes. Notably, compounds with similar structural features often display activities such as:

  • Antibacterial Effects : Inhibition of bacterial growth by disrupting cell wall synthesis or function.
  • Antitumor Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antitumor Activity

Research indicates that pyrrole-containing compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrrole could inhibit glioblastoma cell proliferation, suggesting potential applications in cancer therapy .

Study 1: Antibacterial Evaluation

A recent evaluation tested the antibacterial efficacy of related compounds using the agar disc diffusion method against multiple bacterial strains. The results indicated that several derivatives exhibited high inhibition zones against S. aureus and E. coli, highlighting their potential as new antibacterial agents .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus18
Compound BE. coli15
Compound CP. mirabilis12

Study 2: Cytotoxicity Assay

In another study focusing on antitumor activity, various derivatives were tested for their cytotoxic effects on glioblastoma cells. The results showed that certain compounds led to a significant decrease in cell viability, indicating their potential as therapeutic agents against aggressive tumors .

CompoundCell LineIC50 (µM)
Compound DGlioblastoma25
Compound EBreast Cancer30
Compound FLung Cancer20

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